molecular formula C16H15N3O3S B5068947 N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide

N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide

Cat. No.: B5068947
M. Wt: 329.4 g/mol
InChI Key: WNMNGTQMIWOGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide binds to the hydrophobic pocket of MDM2, preventing it from interacting with p53 and promoting its degradation. This leads to an increase in the levels of p53, which can then activate downstream target genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anticancer activity in vitro and in vivo, with selectivity for cancer cells over normal cells. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition to its anticancer effects, this compound has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide has several advantages as a research tool, including its specificity for MDM2 and its ability to activate p53. However, it also has some limitations, such as its poor solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide. One area of interest is the development of more potent and selective MDM2 inhibitors, which could have improved therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help guide patient selection in clinical trials. Finally, there is interest in exploring the potential of this compound in combination with other anticancer agents, such as immunotherapy, to further enhance its therapeutic efficacy.

Synthesis Methods

N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-methylbenzenesulfonamide with 1H-indole-3-carboxylic acid, followed by the introduction of an amino group through a coupling reaction with 2-methylphenylamine. The resulting compound is then treated with trifluoroacetic acid to remove the protecting group and yield this compound.

Scientific Research Applications

N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of the transcription factor MDM2, which is overexpressed in many types of cancer and plays a key role in promoting tumor growth and survival. By inhibiting MDM2, this compound can activate the tumor suppressor protein p53, which is often mutated or inactivated in cancer cells. This activation of p53 can lead to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.

Properties

IUPAC Name

N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-11-6-2-4-8-14(11)18-23(21,22)19-16(20)13-10-17-15-9-5-3-7-12(13)15/h2-10,17-18H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMNGTQMIWOGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.